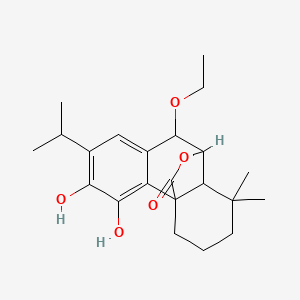
Rosmanol-9-ethylethe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rosmanol-9-ethylethe is an organic compound with the chemical formula C22H30O5. It is a colorless to pale yellow liquid with the scent of rosemary phenol. This compound is known for its antioxidant and antibacterial properties, making it valuable in various applications, including food preservation, cosmetics, and pharmaceuticals .
Métodos De Preparación
Rosmanol-9-ethylethe can be obtained through extraction from rosemary (Rosmarinus officinalis). The extraction process involves isolating rosmarinol, which is then converted into this compound by tyrosinase catalysis . This method leverages the rich anthocyanin content in rosemary to produce the desired compound.
Análisis De Reacciones Químicas
Rosmanol-9-ethylethe undergoes several types of chemical reactions, including oxidation and reduction. The compound’s electrochemical behavior has been studied extensively, revealing that it exhibits different behaviors at varying pH levels. For instance, at pH values below 4 and above 5, only one anodic peak appears, while at pH 4-5, two anodic peaks are noted . The overall oxidation mechanism at pH < 4 is an e.H.e.H. oxidation mechanism, resulting in a quinonic molecule as the final product . This compound’s antioxidant properties are attributed to its ability to undergo redox reactions, making it a potent antioxidant .
Aplicaciones Científicas De Investigación
Rosmanol-9-ethylethe has been the subject of various scientific studies due to its antioxidant and anti-inflammatory properties. It has shown potential in inhibiting the proliferation of breast cancer cells by regulating the PI3K/AKT and STAT3/JAK2 signaling pathways . Additionally, it has been used as a natural antioxidant and preservative in foods, drugs, and cosmetics, extending the shelf life of products and protecting them from spoilage and oxidation .
Mecanismo De Acción
The mechanism of action of rosmanol-9-ethylethe involves its antioxidant properties, which are mediated through redox reactions. The compound’s ability to undergo oxidation and reduction reactions allows it to neutralize free radicals and prevent oxidative damage . In the context of cancer research, this compound has been shown to induce apoptosis in breast cancer cells by inhibiting the PI3K/AKT and STAT3/JAK2 signaling pathways . This inhibition leads to the downregulation of cell proliferation and the promotion of programmed cell death.
Comparación Con Compuestos Similares
Rosmanol-9-ethylethe is similar to other phenolic diterpenes found in rosemary and sage, such as carnosic acid and carnosol. These compounds share antioxidant properties and are used in similar applications. this compound is unique due to its specific chemical structure, which includes an ethoxy group at the 9th position, enhancing its solubility and stability . This structural uniqueness contributes to its potent antioxidant activity and makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C22H30O5 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
8-ethoxy-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |
InChI |
InChI=1S/C22H30O5/c1-6-26-17-13-10-12(11(2)3)15(23)16(24)14(13)22-9-7-8-21(4,5)19(22)18(17)27-20(22)25/h10-11,17-19,23-24H,6-9H2,1-5H3 |
Clave InChI |
HEUIVINVBVPWCU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C2C3C(CCCC3(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-](/img/structure/B12104952.png)



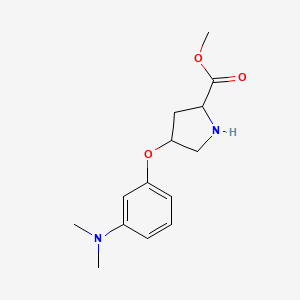
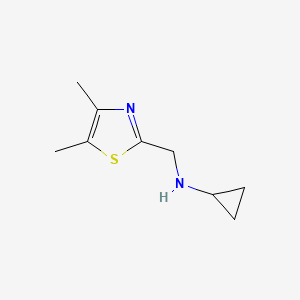
![[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12104969.png)
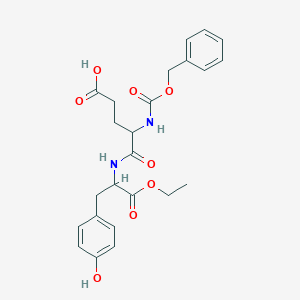
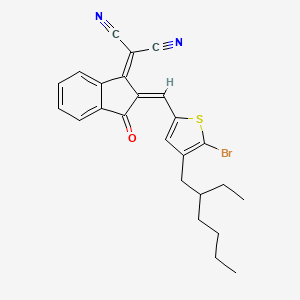
![(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide](/img/structure/B12104987.png)
![2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12104996.png)
![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)

